molecular formula C11H14BClFNO2 B6342679 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester CAS No. 2121513-37-7

4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester

Cat. No.: B6342679
CAS No.: 2121513-37-7
M. Wt: 257.50 g/mol
InChI Key: OTSFMNKAPYKDQM-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester is a chemical compound with the molecular formula C11H14BClFNO2. It is a boronic ester derivative of pyridine, characterized by the presence of chloro and fluoro substituents on the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .

Mechanism of Action

Target of Action

Boronic esters, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the mode of action of boronic esters involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from a palladium catalyst to form a new palladium-carbon bond with an electrophilic organic group . Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of new organic compounds through Suzuki-Miyaura cross-coupling . The downstream effects of these reactions can vary widely depending on the specific compounds being synthesized.

Pharmacokinetics

It’s known that the stability of boronic esters can be influenced by environmental conditions . For instance, phenylboronic pinacol esters have been found to be only marginally stable in water, with their rate of hydrolysis influenced by the pH and the substituents in the aromatic ring .

Result of Action

The result of the action of 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants used in the reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters can be significantly accelerated at physiological pH . Additionally, the storage temperature and conditions can also impact the stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester typically involves the reaction of 4-chloro-5-fluoropyridine with pinacol boronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control systems .

Properties

IUPAC Name

4-chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-15-6-8(14)9(7)13/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSFMNKAPYKDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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